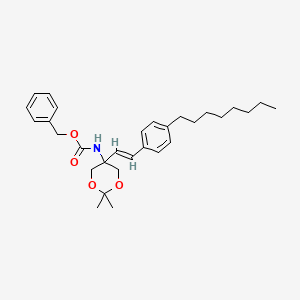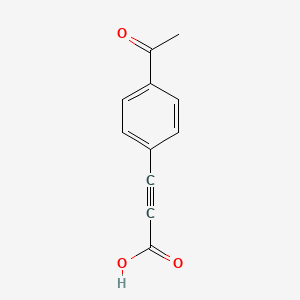
3-(4-Acetylphenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C11H8O3 It is a derivative of propiolic acid and features an acetyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)prop-2-ynoic acid typically involves the coupling of 4-acetylphenylacetylene with propiolic acid under specific reaction conditions. One common method includes the use of palladium-catalyzed coupling reactions, where palladium acetate (Pd(OAc)2) and a suitable ligand such as triphenylphosphine (PPh3) are employed. The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(4-Acetylphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the triple bond in the propynoic acid moiety can participate in various chemical reactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid with the formula HC2CO2H.
4-Acetylcinnamic Acid: A similar compound with a double bond instead of a triple bond in the propynoic acid moiety.
Uniqueness
3-(4-Acetylphenyl)prop-2-ynoic acid is unique due to the presence of both an acetyl group and a propynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(4-acetylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H8O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,1H3,(H,13,14) |
InChI Key |
XRFMCITVDAADPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


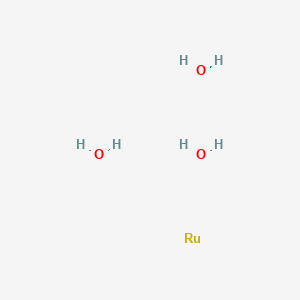
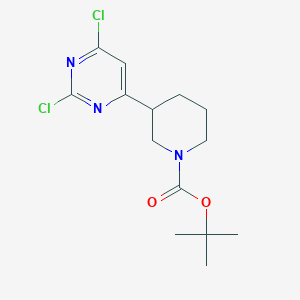
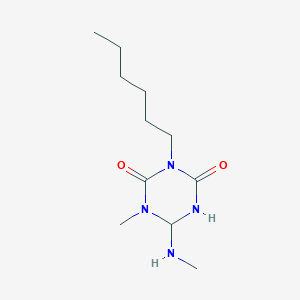
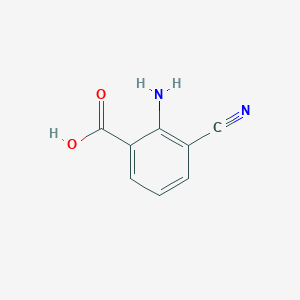
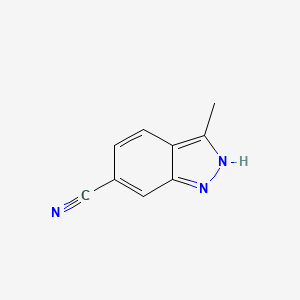
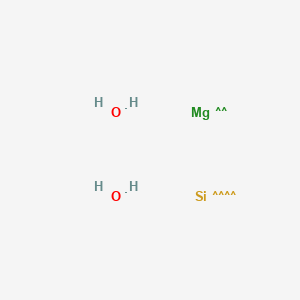
![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
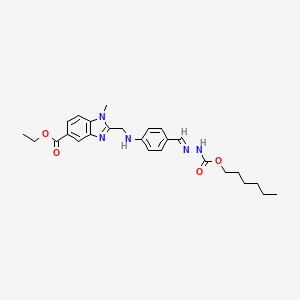
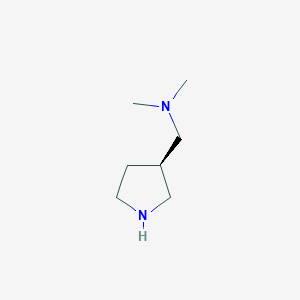
![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)
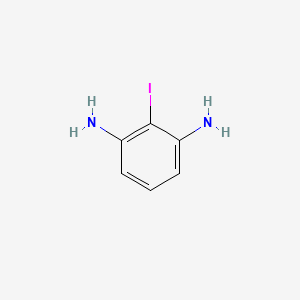
![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)
